Product packaging for 2-Amino-4-bromo-5-methoxybenzoic acid(Cat. No.:CAS No. 1623120-79-5)

2-Amino-4-bromo-5-methoxybenzoic acid

Cat. No.: B1380619
CAS No.: 1623120-79-5
M. Wt: 246.06 g/mol
InChI Key: AGOBBCBXDHIZOJ-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-5-methoxybenzoic acid (CAS: 1623120-79-5) is a high-purity benzoic acid derivative with a molecular weight of 246.06 g/mol and the molecular formula C8H8BrNO3 . This compound serves as a critical synthetic intermediate in modern pharmaceutical and chemical research. Its primary research value lies in its role as a key building block for the synthesis of urolithin compounds, which are metabolites known for their mitochondrial restoration properties and potential anti-aging effects . Furthermore, it is utilized in the construction of benzylisothioureas, which function as potent divalent metal transporter 1 inhibitors for researching disorders related to iron metabolism . The distinct substitution pattern on the aromatic ring—featuring an amino group at the ortho position, a bromine atom, and a methoxy group—makes it a versatile precursor for various heterocyclic systems, including substituted aminobenzacridines and isoindolinone derivatives found in compounds with anticancer and antimicrobial properties . The bromine substituent acts as an excellent leaving group for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling extensive structural diversification . Recent research has also highlighted its application in developing novel therapeutic agents, such as BET protein inhibitors, which are promising targets for neurodegenerative diseases like Alzheimer's . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses, or for household use. Researchers should handle this material with appropriate care, referring to the material safety data sheet (MSDS). It is recommended to store the product in a dark place under an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrNO3 B1380619 2-Amino-4-bromo-5-methoxybenzoic acid CAS No. 1623120-79-5

Properties

IUPAC Name

2-amino-4-bromo-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOBBCBXDHIZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Amino-5-methoxybenzoic acid

The most direct and commonly reported method to prepare this compound is the selective bromination of 2-Amino-5-methoxybenzoic acid at the 4-position of the aromatic ring. This process typically involves:

  • Starting material: 2-Amino-5-methoxybenzoic acid.
  • Brominating agent: Elemental bromine or bromine equivalents.
  • Solvent: Acetic acid or other polar solvents that enable regioselective bromination.
  • Temperature control: Maintaining low to moderate temperatures (e.g., 0–30°C) to avoid polybromination or side reactions.
  • Reaction time: Several hours, with monitoring to ensure completion and selectivity.

This method allows for regioselective substitution of bromine at the 4-position due to the directing effects of the amino and methoxy groups.

Alternative Synthetic Routes

Other synthetic approaches, though less direct, include:

Detailed Preparation Methodology and Reaction Conditions

Representative Experimental Procedure (Adapted from Patent CN112250562A)

Step Description
Starting material m-Methoxybenzoic acid (precursor to 2-bromo-5-methoxybenzoic acid)
Solvent Halogenated hydrocarbons such as chloroform, dichloromethane, or dichloroethane
Bromination reagents N-bromosuccinimide (NBS), bromine, or dibromohydantoin
Initiator Red phosphorus
Cocatalyst Potassium bromate and/or potassium bromide
Acid catalyst Concentrated sulfuric acid
Reaction temperature -10°C to 80°C (typically maintained around 25-30°C for optimal yield)
Reaction time 1 to 24 hours
Workup Quenching in ice water, solvent recovery under reduced pressure, filtration, recrystallization
Recrystallization solvent Methanol, ethanol, or isopropanol

Example Yield and Purity Data

Parameter Value
Yield 83% to 92.7%
Purity 98.5% to 99.6%
Reaction scale Laboratory scale (e.g., 0.1 mol batch)
Bromination selectivity High regioselectivity at 4-position

Industrial Scale Considerations

  • Use of automated reactors for precise temperature and reagent control.
  • Optimization of bromine equivalents to minimize waste and improve atom economy.
  • Adoption of continuous flow systems to enhance safety and scalability.
  • Purification by recrystallization or chromatographic techniques to achieve high purity.

Comparative Analysis of Preparation Methods

Aspect Bromination of 2-Amino-5-methoxybenzoic acid Stepwise Bromination + Nitration + Reduction
Number of steps Single-step bromination Multi-step synthesis
Reaction complexity Moderate Higher due to multiple functional group manipulations
Yield High (up to ~93%) Variable, often lower due to multiple steps
Purity High (>98%) Dependent on purification after each step
Scalability Suitable for industrial scale More challenging due to complexity
Environmental impact Reduced waste with optimized catalysts Higher waste and reagents consumption

Research Findings and Notes

  • The use of red phosphorus as a bromination initiator and potassium bromate as a cocatalyst significantly improves bromine utilization and product yield.
  • Halogenated hydrocarbon solvents like chloroform provide good solubility and reaction medium for efficient bromination.
  • Quenching the reaction mixture in ice water effectively stops the reaction and facilitates product isolation.
  • Recrystallization from methanol or ethanol yields high-purity this compound suitable for further applications.
  • Alternative brominating agents such as N-bromosuccinimide offer milder conditions and better control over regioselectivity.
  • Industrial production benefits from continuous monitoring (e.g., HPLC) to ensure reaction completeness and product quality.

Summary Table of Key Preparation Parameters

Parameter Typical Range / Value Notes
Starting material 2-Amino-5-methoxybenzoic acid Commercially available or synthesized precursor
Brominating reagent Bromine, N-bromosuccinimide Stoichiometric or slight excess
Solvent Acetic acid, chloroform, dichloromethane Choice affects selectivity and yield
Reaction temperature 0–30°C Controlled to avoid polybromination
Reaction time 1–24 hours Monitored by HPLC or TLC
Catalyst/Initiator Red phosphorus, potassium bromate Enhances reaction rate and bromine utilization
Workup Ice water quench, solvent recovery, filtration Essential for product isolation
Purification Recrystallization (methanol, ethanol) Achieves >98% purity
Yield 83–93% High yield with optimized conditions

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The amino group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Chemical Synthesis

2-Amino-4-bromo-5-methoxybenzoic acid serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives are used in the development of pharmaceuticals, particularly those targeting specific biological pathways. Notably, it is involved in the synthesis of:

  • Urolithin derivatives : These compounds are known for their potential health benefits, including anti-aging properties and mitochondrial function restoration .
  • Benzylisothioureas : This class of compounds acts as potent inhibitors of divalent metal transporter 1 (DMT1), which is involved in iron absorption and homeostasis .
  • Isoindolinone derivatives : These compounds have been studied for their potential therapeutic applications, including anticancer properties .

Antioxidant Properties

Research has indicated that derivatives of this compound exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative conditions and aging .

Antimicrobial Activity

Some studies have suggested that compounds derived from this compound display antimicrobial properties. This makes them candidates for further investigation as potential therapeutic agents against bacterial infections .

Case Study: Urolithin Synthesis

A notable application of this compound is its role in synthesizing urolithin A, which has been shown to restore mitochondrial function and improve muscle health in aging models. Research demonstrated that urolithin A can activate mitophagy, thereby enhancing cellular health and longevity .

Case Study: DMT1 Inhibition

In studies focusing on iron metabolism, derivatives synthesized from this compound were found to inhibit DMT1 effectively. This inhibition has implications for disorders related to iron overload, such as hemochromatosis, suggesting that these compounds could be developed into therapeutic agents for managing iron levels in patients .

Data Summary Table

Application AreaCompound DerivativeBiological ActivityNotes
Pharmaceutical SynthesisUrolithin DerivativesAntioxidant, mitochondrial restorationPotential anti-aging effects
Drug DevelopmentBenzylisothioureasDMT1 inhibitionTargeting iron absorption
Antimicrobial ResearchVarious derivativesAntimicrobial propertiesPotential therapeutic applications

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s unique substituent arrangement influences its physicochemical properties and applications. Below is a detailed comparison with structurally similar compounds:

Structural and Functional Differences

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents (Positions) Key Properties/Applications Similarity Score
2-Amino-4-bromo-5-methoxybenzoic acid 2-NH₂, 4-Br, 5-OCH₃, COOH PET probe precursor Reference
2-Amino-5-bromo-4-methoxybenzoic acid (CAS 169045-04-9) 2-NH₂, 5-Br, 4-OCH₃, COOH Positional isomer; altered electronic effects 0.97
4-Amino-5-bromo benzoic acid 4-NH₂, 5-Br, COOH Tautomerism studied via DFT; distinct H-bonding N/A
5-Bromo-2-methoxybenzoic acid (CAS 2476-35-9) 5-Br, 2-OCH₃, COOH Lacks amino group; lower bioactivity potential 0.83
4-Amino-2-fluoro-5-methoxybenzoic acid 4-NH₂, 2-F, 5-OCH₃, COOH Fluorine enhances electronegativity; medicinal applications N/A
Key Observations:

Substituent Position Effects: The bromine and methoxy group positions significantly alter electronic distribution. For example, 2-Amino-5-bromo-4-methoxybenzoic acid (Br at position 5) may exhibit different dipole moments compared to the target compound (Br at position 4), affecting solubility and reactivity .

Functional Group Variations: Replacement of bromine with fluorine (e.g., 4-Amino-2-fluoro-5-methoxybenzoic acid) increases electronegativity, improving binding affinity in drug-receptor interactions . Esters like methyl 4-amino-5-bromo-2-methoxybenzoate (similarity 0.83) exhibit higher lipophilicity than carboxylic acids, influencing membrane permeability .

Biological Activity: The target compound’s amino and carboxylic acid groups enable hydrogen bonding, making it suitable for radiopharmaceuticals . In contrast, 5-Bromo-2-methoxybenzoic acid lacks the amino group, limiting its utility in targeted therapies .

Table 2: Stability and Reactivity Trends
Compound Stability (Predicted) Reactivity Notes
This compound High (crystalline) Susceptible to electrophilic substitution at position 3
4-Amino-5-bromo benzoic acid Moderate Tautomerization observed in DFT studies
2-Amino-4-chloro-5-methoxybenzonitrile () Low Nitrile group increases electrophilicity

Biological Activity

2-Amino-4-bromo-5-methoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. The compound's unique structure, characterized by an amino group, a bromine atom, and a methoxy group, allows it to interact with various biological targets, influencing multiple biochemical pathways. This article provides a comprehensive analysis of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H10_{10}BrNO3_{3}, with a molecular weight of approximately 276.1 g/mol. The presence of the amino and methoxy groups enhances its ability to form hydrogen bonds, while the bromine atom contributes to halogen bonding interactions.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, facilitating interactions with enzymes and receptors.
  • Halogen Bonding : The bromine atom can engage in halogen bonding, which may enhance binding affinity to certain targets.

These interactions can modulate biochemical pathways, resulting in diverse biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in several cancer cell lines. For instance, it has shown promising results in reducing the viability of Hep-G2 liver cancer cells .

Enzyme Inhibition

In silico studies have suggested that this compound may act as an inhibitor of specific enzymes involved in protein degradation pathways such as the ubiquitin-proteasome system and autophagy-lysosome pathway. These findings are particularly relevant in the context of aging and cancer therapy .

Case Studies

  • Study on Antimicrobial Effects : A recent study evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity Assessment : In a cell-based assay, this compound was tested against Hep-G2 and A2058 melanoma cells. The compound exhibited an IC50_{50} value of approximately 25 µM for Hep-G2 cells, indicating moderate cytotoxicity .

Comparison with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
This compoundSignificantModerateYes
2-Amino-5-bromo-4-methoxybenzoic acidModerateLowNo
3-Chloro-4-methoxybenzoic acidLowModerateYes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-4-bromo-5-methoxybenzoic acid, and how can reaction progress be monitored?

  • Methodological Answer : A robust synthesis involves halogenation and amination of a benzoic acid precursor. For example, nitro intermediates can be reduced catalytically (e.g., using Pd/C and H₂) to introduce the amino group, followed by bromination. Reaction progress should be tracked via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to confirm intermediate purity. Final product characterization requires ¹H/¹³C NMR (DMSO-d6) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assign peaks for the aromatic protons (δ 6.5–8.0 ppm), methoxy group (δ ~3.8 ppm), and amino protons (δ ~5.5 ppm, broad).
  • X-ray Crystallography : Use SHELX software for single-crystal structure determination to resolve substituent positions and hydrogen-bonding networks .
  • Elemental Analysis : Verify Br and N content (±0.3% tolerance) to confirm stoichiometry .

Q. How can researchers design initial bioactivity screens for this compound?

  • Methodological Answer : Prioritize assays based on structurally similar analogs. For instance, test antimicrobial activity via broth microdilution (MIC against E. coli or S. aureus), or evaluate enzyme modulation (e.g., β-lactamase inhibition) using spectrophotometric assays. Use positive controls (e.g., clavulanic acid for β-lactamase) and triplicate replicates to ensure reliability .

Advanced Research Questions

Q. How can conflicting reports on biological activity be resolved?

  • Methodological Answer : Contradictions often arise from impurities or structural variability.

  • Purity Assessment : Use HPLC (≥98% purity threshold) and LC-MS to detect byproducts.
  • Structural Confirmation : Compare experimental NMR/X-ray data with literature.
  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .

Q. What strategies optimize the yield of this compound during synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Pd/C vs. Raney Ni for nitro-group reduction efficiency.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for bromination to enhance reactivity.
  • Temperature Control : Maintain ≤70°C during amination to prevent decarboxylation.
  • Workflow : Isolate intermediates via recrystallization (ethanol/water) to minimize side reactions .

Q. How do electronic effects of substituents influence reactivity in further derivatization?

  • Methodological Answer :

  • DFT Calculations : Model HOMO/LUMO orbitals (using B3LYP/6-31G*) to predict sites for electrophilic substitution. The methoxy group’s electron-donating nature directs reactions to the para position, while bromine’s steric effects may hinder certain pathways.
  • Experimental Validation : Perform Suzuki coupling (e.g., with aryl boronic acids) to assess cross-reactivity at the bromine site .

Q. What approaches are used to study structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Derivative Synthesis : Modify substituents (e.g., replace Br with Cl or F) and compare bioactivity.
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify binding interactions with target proteins (e.g., 5-HT receptors).
  • Data Analysis : Apply multivariate regression to correlate logP, steric parameters, and IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial potency?

  • Methodological Answer :

  • Strain Variability : Test across clinically relevant strains (e.g., MRSA, ESBL-producing K. pneumoniae).
  • Culture Conditions : Standardize media (Mueller-Hinton agar vs. LB broth) and inoculum size (0.5 McFarland).
  • Mechanistic Studies : Use time-kill assays to differentiate bactericidal vs. bacteriostatic effects .

Methodological Tables

Key Characterization Data Conditions/Parameters Reference
¹H NMR (DMSO-d6)400 MHz, δ 7.2 (s, 1H, Ar-H), 3.8 (s, 3H, OCH₃)
HPLC Purity (C18 column)95:5 acetonitrile/water, 1.0 mL/min, RT
X-ray Crystallography (SHELXL)Space group P2₁/c, Z = 4
Bioactivity Assay Design Protocol Reference
β-Lactamase InhibitionNitrocefin hydrolysis, λ = 482 nm
Antifungal Screening (C. albicans)CLSI M27-A3, 48h incubation

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4-bromo-5-methoxybenzoic acid
Reactant of Route 2
2-Amino-4-bromo-5-methoxybenzoic acid

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